Lauryl trisiloxane

Description

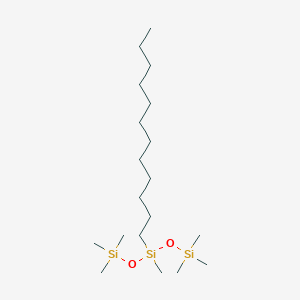

Structure

2D Structure

3D Structure

Properties

CAS No. |

139614-44-1 |

|---|---|

Molecular Formula |

C19H46O2Si3 |

Molecular Weight |

390.8 g/mol |

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-dimethylsilane |

InChI |

InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-23(5,6)21-24(7,8)20-22(2,3)4/h9-19H2,1-8H3 |

InChI Key |

KVERUWYTWALZLU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lauryl trisiloxane; Dodecylheptamethyltrisiloxide; Tm 121; Tm-121; Tm121; |

Origin of Product |

United States |

Contextualization Within Organosilicon Chemistry Research

Trisiloxanes, including lauryl trisiloxane, fit within this framework as organosilicon compounds where a short siloxane chain forms the core structure. The incorporation of an extended alkyl chain, like the lauryl group in this compound, introduces a significant hydrophobic component. This structural characteristic is fundamental to understanding its behavior, particularly in interfacial phenomena. The interplay between the inorganic siloxane backbone and the organic substituents is a key focus in organosilicon chemistry research, driving the design and synthesis of novel materials with tailored properties. Research in this area explores how variations in the siloxane chain length, the nature and position of organic substituents, and the presence of functional groups influence molecular conformation, intermolecular interactions, and macroscopic properties.

Overview of Academic Research Trajectories for Trisiloxane Compounds

Hydrosilylation-Based Synthetic Routes

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This reaction is crucial for attaching organic groups, such as alkyl chains or polyethers, to the siloxane backbone.

Platinum-Catalyzed Hydrosilylation of Heptamethyltrisiloxane Derivatives

Platinum catalysts are widely employed in the hydrosilylation of heptamethyltrisiloxane derivatives. Heptamethyltrisiloxane (MDHM) contains a reactive Si-H bond, making it a common starting material for functionalization. nih.govfishersci.ca The general scheme involves the reaction of a heptamethyltrisiloxane derivative with an alkene or alkyne in the presence of a platinum catalyst. mdpi.com

Common platinum catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst ([Pt₂(dvtms)₃], where dvtms is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane). mdpi.commdpi.comqualitas1998.net These catalysts facilitate the addition of the Si-H bond to the unsaturated organic molecule, forming a new Si-C bond. For the synthesis of this compound, this would typically involve the reaction of a heptamethyltrisiloxane derivative with a dodecene (lauryl alkene) in the presence of a platinum catalyst. Research has explored the efficiency of different platinum catalysts, including heterogeneous systems, for the hydrosilylation of olefins like 1-octene (B94956) with heptamethyltrisiloxane, showing high conversion rates. qualitas1998.netacs.orgrhhz.net

Synthesis of Polyether-Modified Trisiloxanes

Polyether-modified trisiloxanes, also known as trisiloxane polyethers, are synthesized by the hydrosilylation of heptamethyltrisiloxane or its derivatives with allyl polyoxyethylene ethers. mdpi.comresearchgate.nettis-silicone.comtis-silicone.comdntb.gov.ua This reaction introduces hydrophilic polyether chains onto the hydrophobic trisiloxane backbone, resulting in surfactants with unique properties like superwetting. researchgate.nettis-silicone.com

The synthesis typically involves reacting heptamethyltrisiloxane (MDHM) with an allyl polyoxyethylene ether in the presence of a platinum catalyst, often Karstedt's catalyst, under solvent-free conditions. mdpi.comresearchgate.netdntb.gov.ua The reaction conditions, such as temperature and catalyst concentration, can be adjusted to control the structure and properties of the resulting polyether-modified trisiloxane. tis-silicone.com Characterization techniques like IR and ¹H NMR are used to confirm the chemical structure of the synthesized products. mdpi.comresearchgate.netdntb.gov.ua

Synthesis of Carbinol-Functional Trisiloxanes

Carbinol-functional trisiloxanes contain a hydroxyl group attached to a carbon atom (C-OH), linked to the siloxane backbone, differentiating them from silanol (B1196071) groups (Si-OH). google.comgoogle.com These functional groups impart hydrophilicity to the trisiloxane structure. google.com

The synthesis of carbinol-functional trisililoxanes can involve the reaction of an initial trisiloxane with a pendant silicon-bonded functional group (such as Si-H, epoxy, ethylenically unsaturated, or amine) with an organic compound containing a reactive functional group and at least one hydroxyl group. google.com One approach involves the hydrosilylation of a hydrogentrisiloxane with an epoxy compound containing an ethylenically unsaturated group, followed by the reaction of the epoxide intermediate with an amine compound to introduce the carbinol group. google.com These materials are explored for applications where hydrophilicity is desired, such as in detergent compositions. google.comgoogle.com

Functional Group Derivatization Strategies for Trisiloxane Scaffolds

Beyond direct hydrosilylation, trisiloxane scaffolds can undergo further functional group transformations to yield a variety of derivatives, particularly surfactants with different ionic characteristics.

Synthesis of Anionic Trisiloxane Surfactants

Anionic trisiloxane surfactants possess a negatively charged head group. One method for their synthesis involves the ring-opening reaction of maleic anhydride (B1165640) with a hydroxyl-terminated polyether group trisiloxane. ciac.jl.cn The hydroxyl-terminated polyether trisiloxane intermediate can be prepared by the hydrosilylation of heptamethyltrisiloxane with allyl polyoxyethylene ether in the presence of a platinum catalyst. ciac.jl.cn The resulting anionic trisiloxane surfactants exhibit surface activity, reducing surface tension in aqueous solutions. ciac.jl.cn Another approach involves the synthesis of phosphate-based anionic trisiloxane surfactants. scholarsportal.info

Synthesis of Nonionic Trisiloxane Surfactants

Nonionic trisiloxane surfactants are commonly synthesized by grafting oligo(ethylene oxide) chains onto a hydrogen-containing trisiloxane backbone, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane, via a hydrosilylation reaction nih.govuni.luwikidata.org. This reaction typically involves the addition of the Si-H bond across a carbon-carbon double bond present in an allyl-terminated polyether uni.luwikidata.org.

A solvent-free system has been reported for the synthesis of hydrolytically stable nonionic surfactants, specifically trisiloxanes grafted with oligo(ethylene oxide) (oligo(EO)) series, through the hydrosilylation of heptamethyltrisiloxane with allyl-oligo(EO) series uni.luwikidata.org. The structures of both intermediates and products are confirmed using techniques such as infrared spectroscopy and ¹H nuclear magnetic resonance spectroscopy uni.luwikidata.org. These prepared surfactants have demonstrated excellent surface activity and wetting ability uni.luwikidata.org.

Another approach involves the synthesis of methylpropenyl polyether modified nonionic silicone surfactants (MPNTS) by the hydrosilylation of 1,1,1,3,5,5,5-heptamethyl trisiloxane (MDʰM) and methylpropenyl polyether (EO(7)) in the presence of a chloroplatinic acid catalyst nih.gov. This reaction grafts the hydrophilic polyether segment onto the silicone main chain via a silicon-carbon bond, enhancing hydrolytic stability over a wide pH range compared to structures with silicon-oxygen-carbon bonds nih.govuni.lu. The molar ratio of MDʰM to allyl polyether was maintained at 1:1.05 to ensure complete Si-H reaction nih.gov. The resulting MPNTS exhibited a low surface tension of 18.68 mN/m and a critical micelle concentration (CMC) of 78 mg/L nih.gov.

Data on the synthesis of a methylpropenyl polyether modified nonionic silicone surfactant (MPNTS) highlights specific reaction conditions and properties:

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (MDʰM:Polyether) | Surface Tension (mN/m) | CMC (mg/L) |

| 1,1,1,3,5,5,5-heptamethyltrisiloxane, Methylpropenyl polyether (EO(7)) | Chloroplatinic acid | 118 | Not specified | 1:1.05 | 18.68 | 78 |

Synthesis of Zwitterionic Trisiloxane Surfactants

Zwitterionic trisiloxane surfactants contain both positive and negative charges within the same molecule. One method for their synthesis involves the quaternization of amino-functionalized siloxanes fishersci.be. For instance, novel ionic twin-tail trisiloxane surfactants, including a zwitterionic type, have been synthesized fishersci.be. These species can be prepared by the quaternization of a precursor amino functional siloxane with reagents such as cyclic 1,3-propanesultone or cyclic 1,4-butanesultone fishersci.be. The resulting surfactants have shown the ability to reduce the surface tension of water to approximately 21 mN/m at low concentrations fishersci.be.

Another approach to zwitterionic siloxane-betaines involves their use as additives to carbohydrate foams to enhance fire suppression ereztech.com. These zwitterionic siloxane-betaines can be synthesized with varied size and configuration to optimize their structure ereztech.com. Trisiloxane-betaine formulations have shown high CMC values, potentially suggesting an imbalance in amphiphilicity ereztech.com.

Synthesis of Gemini (B1671429) Trisiloxane Surfactants

Gemini trisiloxane surfactants are characterized by having two trisiloxane groups linked by a spacer. A family of glucosamide-based trisiloxane gemini surfactants has been prepared and characterized fishersci.se. The synthesis involved preparing a monomer through the amidation of a precursor amine functional trisiloxane with d-gluconic acid δ-lactone fishersci.se. Subsequently, the gemini surfactants were synthesized by the alkylation of the precursor secondary amine with oligoethylene glycol diglycidyl ethers fishersci.se. These compounds were found to reduce the surface tension of water significantly and exhibited two critical aggregation concentration values, indicating the formation of premicellar aggregates before true micelles fishersci.se.

Phosphate gemini surfactants with a disiloxane (B77578) bridging group and trisiloxane surfactants have also been prepared through a sequence of hydrolysis, Kabachnik-Fields reaction, and quaternization americanelements.com.

Introduction of Varied Terminal Functional Groups (e.g., Methyl, Chloromethyl, Trifluoromethyl)

The introduction of varied terminal functional groups onto siloxane backbones, including trisiloxanes, allows for tailoring their properties. While the search results did not provide specific synthesis methods for introducing methyl or chloromethyl groups directly onto a trisiloxane terminus in the context of surfactants, the synthesis of siloxane compounds with trifluoromethyl groups was mentioned in related contexts cenmed.comamericanelements.com.

The synthesis of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups has been reported via anionic ring-opening polymerization of cyclic siloxanes cenmed.com. Similarly, the synthesis of vinyl-terminated copolysiloxanes containing trifluoropropyl and 4-trifluoromethylphenyl groups has been achieved americanelements.com. These methods often involve the polymerization of cyclic siloxane monomers that already contain the desired functional groups cenmed.comamericanelements.com. The introduction of such groups to a linear trisiloxane could potentially involve reactions at reactive sites on a precursor trisiloxane, such as Si-H bonds, or through the use of functionalized silane (B1218182) or disiloxane building blocks in the synthesis of the trisiloxane itself.

Grafting of Oligo(ethylene oxide) onto Trisiloxane Backbones

The grafting of oligo(ethylene oxide) (Oligo(EO)) chains onto trisiloxane backbones is a well-established method for synthesizing nonionic trisiloxane surfactants, as discussed in Section 2.2.3 nih.govuni.luwikidata.org. This process primarily utilizes the hydrosilylation reaction between a hydrogen-terminated trisiloxane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane) and an allyl-terminated oligo(ethylene oxide) nih.govuni.luwikidata.org. The reaction is typically catalyzed by platinum complexes, such as chloroplatinic acid nih.gov. This grafting results in hydrolytically stable surfactants with excellent surface activity and wetting properties uni.luwikidata.org.

Research findings on the hydrosilylation reaction for grafting polyethers onto heptamethyltrisiloxane indicate high reaction efficiency under specific conditions:

| Reactants | Catalyst | Temperature (°C) | Material Ratio (Si-H:C=C) | Reaction Time (h) | Reaction Degree (%) |

| 1,1,1,3,5,5,5-heptamethyltrisiloxane, Allyl polyether | 10 mg/L Platinum catalyst | 80 | 1:1.2 | 5 | 93.83 |

This optimized technology for trisiloxane surfactant synthesis using hydrosilylation in the presence of a platinum catalyst has been reported to achieve a high degree of reaction.

Synthesis of Sugar-Based Trisiloxane Surfactants

Sugar-based trisiloxane surfactants incorporate a hydrophilic sugar moiety. The synthesis of glycoside-based trisiloxane surfactants has been described, involving the reaction of a hydrogen-containing trisiloxane with a diethylene glycol monoallyl ether glycoside precursor. The glycoside precursor is synthesized by reacting diethylene glycol monoallyl ether with glucose. The final surfactant is prepared by the hydrosilylation of the precursor glycoside with the hydrogen-containing trisiloxane. The resulting surfactants have shown significant surface activity, reducing the surface tension of an aqueous solution to approximately 20 mN m⁻¹ at low concentrations.

Another method involves the synthesis of glucamine-based trisiloxane surfactants in two steps. Hydrosilylation is used to graft allyl glycidyl (B131873) ether onto 1,1,1,3,5,5,5-heptamethyltrisiloxane. The resulting adduct is then linked to N-methyl-D-glucamine via a ring-opening process. These reactions are reported to be cost-effective and generate no waste.

Furthermore, sugar-based trisiloxane surfactants, specifically N-siloxanegluconamides and N-siloxanelactobionamides, have been synthesized. One step involves the synthesis of a siloxane intermediate via a base-catalyzed reaction using hexamethyldisiloxane (B120664) as an end-capping reagent. The final products are obtained by the chemical incorporation of gluconamide (B1216962) or lactobionamide with the siloxane intermediate. These surfactants possess good biocompatibility and exhibit properties such as excellent wettability.

Synthesis of Aminoalkyl Trisiloxanes

Aminoalkyl trisiloxanes contain primary or secondary amine functional groups attached to the trisiloxane backbone, typically through an alkyl linker. A one-pot, two-stage method for the synthesis of new aminotrisiloxanes has been developed. This method involves the sequential reaction of diphenylsilanediol (B146891) with 3-aminopropyltriethoxysilane (B1664141) (PubChem CID 13521) and amino alcohols uni.luwikidata.org. The synthesized di-, tetra-, and hexaaminotrisiloxanes have potential applications as silicon-containing cross-linking agents and modifiers.

Another method describes the preparation of aminoalkoxysiloxanes by reacting 3-aminopropyltriethoxysilane with monoethanolamine in the presence of a catalyst. This reaction is carried out at elevated temperatures with distillation of ethanol. The structure of the obtained compounds was investigated by IR and ¹H NMR spectroscopy.

A preparation method for γ-aminopropyl trisiloxane has also been reported wikipedia.org. Additionally, a method for preparing amino- and ethoxy-containing trisiloxanes involves the reaction of hexamethyldisiloxane and aminopropyldimethoxymethylsilane or aminopropyldiethoxymethylsilane with ethylene (B1197577) glycol methyl ether glycidyl ether or pentaethylene glycol methyl ether glycidyl ether. This method aims to provide a low-cost and non-toxic synthesis route.

Polymerization and Covalent Functionalization Strategies

The trisiloxane structure can be integrated into polymer chains or covalently attached to surfaces, modifying the properties of the resulting materials.

Integration of Trisiloxane End Groups in Polymer Synthesis (e.g., Poly(3-butylthiophene) Derivatives)

Trisiloxane groups can be strategically placed as end groups in polymer synthesis to influence the polymer's properties and behavior, particularly in thin films. For instance, a poly(3-butylthiophene) (P3BT) derivative featuring a 1,1,1,3,3,5,5-heptamethyl trisiloxane end group (P3BT-Si) has been synthesized jst.go.jp. This modification was explored for its application in creating surface-segregated monolayers (SSM) within polymer films jst.go.jp.

Research has investigated the surface segregation behavior, thermal properties, and chain orientation of P3BT-Si jst.go.jp. In blend films with polystyrene, the formation of a surface layer of P3BT-Si was confirmed jst.go.jp. Unlike fluoroalkyl-terminated polymers, which tend to show strong end-on orientation and high crystallinity in SSMs, P3BT-Si exhibited edge-on orientation and lower crystallinity in the SSM jst.go.jp. This difference is attributed to the greater flexibility of the trisiloxane group compared to a fluoroalkyl chain jst.go.jp.

The synthesis of polyalkyleneoxide modified heptamethyltrisiloxane, a related trisiloxane architecture, typically involves the prepolymerization of heptamethyltrisiloxane to form a higher molecular weight siloxane polymer, followed by the reaction of polyalkyleneoxide with the siloxane through the formation of ether linkages tis-silicone.com. This process results in a compound with enhanced surface activity, dispersion, and lubrication properties tis-silicone.com.

Hydrosilylation is a widely used method for introducing functional groups, such as polyether groups, to polysiloxane chains by adding to the Si-H bond in unsaturated compounds mdpi.com. This reaction is often catalyzed by platinum compounds mdpi.com. Precursors containing the Si-H bond can include siloxane polymers, cyclic siloxane oligomers, and monomeric silanes mdpi.com.

Covalent Immobilization onto Substrate Surfaces

Covalent immobilization involves attaching trisiloxane structures to substrate surfaces through stable chemical bonds. This technique is valuable for modifying surface properties, such as wettability and biocompatibility.

Sugar-based trisiloxane surfactants have been successfully prepared and subsequently immobilized onto polyurethane (PU) films tandfonline.comtandfonline.com. In one study, PU films were functionalized with 2-carboxyethyl acrylate (B77674) (CEA) using a UV-induced graft technique tandfonline.comtandfonline.com. The sugar-based trisiloxane surfactants, containing amino groups, were then immobilized onto the modified PU substrates through the reaction between the amino groups of the surfactant and the acid groups on the functionalized surface tandfonline.comtandfonline.com.

Surface graft polymerization, confirmed by techniques like attenuated total reflection Fourier transform infrared spectroscopy and X-ray photoelectron spectroscopy, demonstrated that this method effectively changed the surface morphology and increased roughness tandfonline.com. The incorporation of natural saccharide and trisiloxane moieties into the amphiphilic structure of these surfactants can lead to new physicochemical and biological functionalities, such as improved protein adsorption resistance tandfonline.com.

Biocatalytic Approaches in Organosilicon Compound Synthesis

Biocatalysis, utilizing enzymes, offers an environmentally benign and potentially highly selective route for the synthesis of organosilicon compounds, including those with Si-O bonds found in trisiloxanes findaphd.compnas.org.

Silicatein-Mediated Si-O Bond Formation

Silicateins are enzymes found in marine sponges that naturally catalyze the formation of silica (B1680970) structures through the condensation of silicon compounds findaphd.compnas.orgresearchgate.net. Research has explored the use of recombinant silicatein-α (Silα) as a biocatalyst for the synthesis of organosiloxanes pnas.orgresearchgate.netresearchgate.netrsc.org.

Silicatein-α has been shown to catalyze the hydrolysis and condensation of Si-O bonds in various organosiloxanes under mild, environmentally friendly conditions pnas.orgpnas.org. Studies have demonstrated its ability to catalyze the condensation of silanols and alcohols to produce silyl (B83357) ethers pnas.orgpnas.org. Notably, silicatein exhibits preferential silylation of aromatic hydroxyl groups over aliphatic ones, a selectivity that contrasts with nonenzymatic silylations pnas.orgpnas.org. The enzyme can also catalyze transetherification reactions, transferring a silyl group from one silyl ether to an alcohol pnas.org.

While silicateins show promise for catalyzing Si-O bond formation relevant to trisiloxane synthesis, their application in forming Si-C bonds, which are also present in organosilicon compounds like this compound, is not a known natural function acs.org. However, research is ongoing to explore and engineer enzymes for new-to-nature reactions involving silicon acs.org.

Biocatalytic approaches using silicatein-α have been demonstrated for the synthesis of polysiloxanes, such as poly(dimethylsiloxane) (PDMS), from dialkoxysilane precursors in non-aqueous media researchgate.netrsc.org. This method offers a more sustainable alternative to conventional synthesis routes that often involve environmentally concerning chlorinated compounds researchgate.netrsc.org.

The catalytic mechanism of silicatein-mediated condensation of silicon alkoxides is thought to be similar to that of homologous proteolytic enzymes, involving a transitory covalent protein-substrate intermediate duke.edu. Site-directed mutagenesis studies support the catalytic role of specific residues within the enzyme's active site acs.orgduke.edu.

The use of silicateins represents a significant step towards developing selective and efficient biocatalysts for organosiloxane chemistry, offering potential for more sustainable synthetic routes pnas.orgpnas.org.

Interfacial Activity and Wetting Enhancement Research

Trisiloxane surfactants are widely recognized for their ability to significantly reduce surface tension and enhance wetting on various substrates, a phenomenon often termed "superspreading". google.comresearchgate.netscispace.comresearchgate.net

Fundamental Investigations of "Superspreading" Phenomena

Superspreading is the remarkable ability of certain trisiloxane surfactant solutions to spread rapidly and extensively on hydrophobic surfaces, often achieving complete wetting where conventional surfactants fail. google.comresearchgate.netscispace.comresearchgate.netmdpi.com This phenomenon is attributed to the unique molecular structure of trisiloxanes, which typically feature a compact trisiloxane head group and a polyether tail. researchgate.netmdpi.comresearchgate.net Research suggests that the mechanism involves rapid adsorption of surfactant molecules at the liquid-air and liquid-solid interfaces, effectively lowering interfacial tensions and creating a positive spreading coefficient. researchgate.netresearchgate.netmdpi.com The ability of some superspreading trisiloxane surfactants to form bilayer aggregates (vesicles or lamellar phases) in aqueous solution, rather than micelles, is considered crucial to their superspreading behavior. researchgate.netmdpi.com These aggregates may provide a reservoir of surfactant molecules that can quickly replenish the spreading front, maintaining a high spreading rate. mdpi.comresearchgate.net

Studies have investigated the dynamics of superspreading, observing that the wetting area of superspreader solutions can increase linearly with time in the initial stages, with the highest wetting velocity observed at a critical surfactant concentration. scispace.com The spreading process on hydrophobic surfaces can involve different stages, influenced by the surfactant's physicochemical properties and the substrate's characteristics. scispace.com

Advanced Spreading Mechanisms on Diverse Hydrophobic Substrates

Trisiloxane surfactants demonstrate rapid spreading on both porous and non-porous hydrophobic substrates at concentrations exceeding a critical wetting concentration (CWC). mdpi.com The CWC is the concentration above which a transition from partial to complete wetting is observed on certain moderately hydrophobic surfaces. mdpi.com Notably, trisiloxane droplets have been shown to penetrate into hydrophobic porous substrates significantly faster than on corresponding non-porous surfaces, a phenomenon termed "superpenetration". mdpi.com

While the exact mechanisms are still being explored, factors influencing superspreading include the unique molecular structure, the formation of aggregates, the adsorbability of surfactant molecules at interfaces, and even atmospheric relative humidity. scispace.com The surface tension gradient over the spreading drop is proposed as a driving force, which superspreaders can maintain for longer periods compared to non-superspreaders. scispace.com Numerical models have been developed to simulate the spreading dynamics of trisiloxane surfactants on thin water layers, incorporating factors like Marangoni stress and showing consistency with experimental observations regarding spreading rates and exponents. aip.org

Modulation of Foamability in Mixed Surfactant Systems

The foam properties of surfactant systems, including foamability and foam stability, can be significantly modulated by the addition of trisiloxane surfactants, particularly in mixed systems with conventional hydrocarbon surfactants. Research has shown that the addition of nonionic trisiloxane-polyethoxylate surfactants, such as SILWET L-77, to anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can lead to enhanced foamability compared to the individual components. nih.govresearchgate.net

Studies on mixed systems of silicone and hydrocarbon surfactants have revealed clear synergistic effects on foam properties, regardless of the ionic type of the hydrocarbon surfactant. researchgate.net The addition of the silicone surfactant generally improves the foam stability of the hydrocarbon surfactant with increasing concentration. researchgate.net This enhanced foamability in mixed systems is attributed to favorable interactions between the different surfactant types, which can lead to increased lamella stability. researchgate.net

Polymer and Coating System Integration Research

Trisiloxane compounds are also explored for their integration into polymer and coating systems, primarily to modify surface properties through mechanisms like surface segregation and direct surface modification.

Surface Segregation Behavior in Polymer Thin Films

Surface segregation in polymer thin films involves the spontaneous migration of certain components to the film surface. Trisiloxane groups, due to their low surface energy, can drive surface segregation when incorporated into polymer structures. jst.go.jpmdpi.com For instance, a poly(3-butylthiophene) derivative with a trisiloxane end group has been synthesized to investigate its surface segregation behavior in blend films with polystyrene. jst.go.jp The formation of a surface layer of the trisiloxane-modified polymer was confirmed. jst.go.jp

Research on amphiphilic polymers containing siloxane, fluorinated, and ethoxylated side chains has also demonstrated effective surface segregation of the terpolymer to the polymer-air interface in polydimethylsiloxane (B3030410) (PDMS)-based films. mdpi.com The specific surface composition and the effectiveness of segregation are influenced by the chemical structure of the terpolymer. mdpi.com This segregation can lead to chemically heterogeneous surface structures at the nanoscale, impacting interactions with the surrounding environment. mdpi.com Studies on surface segregation in thin films of athermal polymer blends, while not exclusively focused on trisiloxanes, highlight that segregation can be driven by entropic effects and influenced by polymer size and structure, providing a broader context for understanding the forces at play in siloxane-containing systems. rsc.org Post-polymerization surface segregation has also been observed in thin siloxane films prepared by plasma-enhanced chemical vapor deposition (PECVD), leading to changes in surface chemistry and properties over time. researchgate.net

Surface Modification of Polymeric Substrates (e.g., Polyurethane)

Trisiloxane compounds, particularly in the form of modified surfactants, are utilized for the surface modification of polymeric substrates like polyurethane (PU) to impart desired surface characteristics. Sugar-based trisiloxane surfactants with amphiphilic structures have been successfully synthesized and immobilized onto PU surfaces through grafting techniques. tandfonline.comtandfonline.com This modification can significantly alter the surface properties of the polyurethane films, impacting factors such as hydrophilicity, protein adsorption, and platelet adhesion. tandfonline.comtandfonline.com

Advanced Dispersion and Stabilization Research

The ability of surfactants to effectively disperse and stabilize solid particles in liquid media is crucial in various material science applications. Research explores the use of trisiloxane derivatives for this purpose.

Dispersion of Carbon Nanotubes in Aqueous Media using Trisiloxane Derivatives

The dispersion of carbon nanotubes (CNTs) in aqueous solutions is a significant challenge due to their tendency to aggregate. researchgate.netnih.gov Surfactants are commonly used to improve CNT dispersion by preventing bundling and stabilizing individual nanotubes through physical interactions. researchgate.net Studies have investigated the use of trisiloxane-based surfactants, modified with groups like ethoxy and propoxy, for dispersing carbon nanotubes in aqueous solutions. acs.org The effectiveness of surfactant-assisted dispersion is influenced by factors such as the surfactant concentration and the ratio of CNTs to surfactant. nih.gov An optimum CNT-to-surfactant ratio is important, as concentrations above or below this ratio can negatively impact dispersion quality. nih.gov The chemical structure of the surfactant also plays a role in its dispersing power. nih.gov While research specifically on this compound for CNT dispersion in aqueous media is not extensively detailed in the provided search results, studies on other trisiloxane-based surfactants modified with polyoxyethylene chains demonstrate their potential in this area. acs.org

Amphiphilic Assembly Research

The amphiphilic nature of trisiloxane compounds, possessing both hydrophilic and hydrophobic segments, drives their self-assembly into various ordered structures in solution. This behavior is fundamental to their applications in interfacial engineering.

Self-Assembly Behaviors of Multiheaded Trisiloxane Surfactants

The self-assembly of surfactants with multiple hydrophilic head groups ("multiheaded" surfactants) is an area of research that explores the formation of complex nanoscale structures. acs.orgnih.gov These structures can include vesicles, cylindrical, and spherical micelles, with transitions between morphologies influenced by factors such as the number and topology of the head groups and surfactant concentration. rsc.org While the provided search results discuss the self-assembly of multiheaded cationic surfactants and giant surfactants with polyhedral oligomeric silsesquioxane (POSS) heads, they also highlight the general interest in designing surfactant structures with varying architectures to achieve specific functionalities and self-assembly behaviors. nih.govrsc.orgresearchgate.net Although specific research on "multiheaded this compound surfactants" is not explicitly detailed, the principles governing the self-assembly of other multiheaded and trisiloxane-based surfactants are relevant to understanding the potential assembly behaviors of this compound derivatives with multiple hydrophilic attachments. Simulation studies indicate that increasing the number of charged head groups on surfactants can affect aggregation propensity and decrease the aggregation number. acs.org

Investigation of Bilayer Aggregate Formation (Vesicles, Lamellar Phases)

Trisiloxane surfactants are known to form bilayer aggregates, including vesicles, sponge phases (L3), and lamellar liquid crystals, in aqueous solutions. researchgate.netasme.orgresearchgate.net The formation of these bilayer structures is considered crucial for certain properties, such as the "superspreading" phenomenon observed with some trisiloxane surfactants on hydrophobic surfaces. researchgate.netasme.orgresearchgate.net The presence of lamellae or bilayer aggregates and their adsorption at interfaces are thought to promote rapid spreading. researchgate.net Studies on trisiloxane phosphocholines, a type of siloxane-containing phospholipid, have shown their ability to form nearly monodisperse vesicles in aqueous solution without requiring extensive extrusion processes. nih.gov These siloxane-containing phospholipids (B1166683) exhibit bilayer properties similar to natural phospholipids, with slightly larger area per lipid and lipid volume values due to the trisiloxane moiety. nih.gov The formation of vesicles and lamellar phases is a common characteristic of many trisiloxane surfactants and is a key aspect of their behavior in aqueous systems. researchgate.netasme.orgresearchgate.net

Phase Behavior and Microstructure Elucidation in Multicomponent Systems (e.g., Water/Silicone Oil)

The phase behavior and microstructure of systems containing water, trisiloxane surfactants, and silicone oils have been extensively studied to understand the complex interactions and structures formed. acs.orgresearchgate.netacs.orgacs.org These systems can exhibit various phases, including surfactant-rich and water-rich microemulsions, and liquid crystal phases such as lamellar (Lα), hexagonal (H1), and cubic (I1, I3) phases. acs.orgresearchgate.netacs.org The phase behavior is influenced by factors such as the structure of the trisiloxane surfactant (e.g., the size of the polyoxyethylene head group), temperature, and the type and molecular weight of the silicone oil. acs.orgresearchgate.netacs.org For example, trisiloxane surfactants with larger hydrophilic groups tend to form higher curvature structures like hexagonal and cubic phases. researchgate.net Low molecular weight silicone oils can shift phase regions to higher temperatures and promote the formation of highly structured phases. acs.orgresearchgate.net Microstructures are typically investigated using techniques like small-angle X-ray scattering (SAXS), polarized light microscopy, and cryogenic transmission electron microscopy (cryo-TEM). acs.orgresearchgate.net These studies reveal details about the organization of surfactant molecules and the morphology of the formed aggregates, such as the d-spacings in lamellar phases. acs.orgresearchgate.net While specific studies on the phase behavior of this compound in water/silicone oil systems were not found, the research on other trisiloxane polyoxyethylene surfactants provides a strong framework for understanding the types of phases and microstructures that this compound, as a trisiloxane surfactant, could form in similar multicomponent systems.

Biocompatibility and Surface Engineering for Advanced Research Applications

The biocompatibility of materials and the ability to engineer surfaces with specific properties are critical for various advanced research applications, particularly in biomedical fields. researchgate.nettandfonline.comtandfonline.com Silicone surfactants, including trisiloxane types, are noted for their potential biocompatibility and their use in modifying surfaces. researchgate.netacs.orgtandfonline.com

Research has explored the synthesis of sugar-based trisiloxane surfactants as potential surface modifiers to enhance the hydrophilicity and biocompatibility of materials like polyurethane films. tandfonline.comtandfonline.com These modified surfaces show resistance to protein adsorption, a desirable property for biomaterials. tandfonline.comtandfonline.com The incorporation of natural saccharides and trisiloxane moieties into amphiphilic structures can lead to materials with interesting physicochemical and biological functionalities. tandfonline.comtandfonline.com While direct studies on the biocompatibility of this compound itself were not prominently featured in the search results, the broader research on the biocompatibility and surface engineering applications of various trisiloxane surfactants suggests potential avenues for the use of this compound in such contexts, particularly where a balance of hydrophobic and hydrophilic properties is required to interact with biological systems or modify material surfaces. researchgate.netacs.orgtandfonline.comtandfonline.com

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21185542 |

| Dodecan-1-ol (Lauryl alcohol) | 112-53-8 atamanchemicals.com |

| Octamethylcyclotetrasiloxane (B44751) (D4) | 10486 acs.orgresearchgate.netacs.org |

| Decamethylcyclopentasiloxane (B1670010) (D5) | 6614 acs.orgresearchgate.netacs.org |

| Trisiloxane E6 polyoxyethylene surfactant (M(D'E6)M) | Not explicitly found in PubChem, represents a class of trisiloxane ethoxylates |

| Trisiloxane E10 polyoxyethylene surfactant (M(D'E10)M) | Not explicitly found in PubChem, represents a class of trisiloxane ethoxylates |

| Trisiloxane E12 polyoxyethylene surfactant (M(D'E12)M) | Not explicitly found in PubChem, represents a class of trisiloxane ethoxylates |

| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | 92509 nih.gov |

| POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | 149567 nih.gov |

| Sodium dodecyl sulfate (SDS) | 3423265 nih.govmdpi.com |

This compound, a linear organosilicon compound featuring a trisiloxane backbone and a lauryl (dodecyl) functional group, is a subject of interest in advanced materials science and interfacial engineering research. Identified by PubChem CID 21185542, this compound possesses the chemical formula C₁₉H₄₆O₂Si₃ and a molecular weight of 390.83 g/mol . medkoo.comnih.govncats.io Its structure, incorporating the flexible siloxane chain and a hydrophobic alkyl tail, contributes to unique surface-active properties that distinguish it from conventional hydrocarbon surfactants. researchgate.netacs.org Research into trisiloxane compounds, including this compound and its derivatives, explores their potential across various sophisticated applications.

Advanced Applications of Trisiloxane Compounds in Materials Science and Interfacial Engineering Research

Advanced Dispersion and Stabilization Research

Effective dispersion and stabilization of solid materials within liquid matrices are critical for developing advanced composites, coatings, and functional fluids. Trisiloxane derivatives are explored for their efficacy in this domain.

The challenge of uniformly dispersing carbon nanotubes (CNTs) in aqueous solutions is well-documented due to their strong van der Waals forces leading to aggregation. researchgate.netnih.gov Surfactants are widely employed to overcome this by interacting with the CNT surface, preventing re-aggregation, and stabilizing the dispersion. researchgate.net Studies have demonstrated the utility of trisiloxane-based surfactants, particularly those modified with ethoxy and propoxy groups, in achieving stable CNT dispersions in water. acs.org The efficiency of dispersion is highly dependent on the concentration of the surfactant and the ratio of CNTs to surfactant, with optimal ratios yielding the best results. nih.gov The specific chemical architecture of the surfactant also dictates its effectiveness in interacting with and dispersing CNTs. nih.gov While direct research explicitly detailing the use of this compound for CNT dispersion was not found within the provided information, the documented success with other trisiloxane-based surfactants highlights the potential of this class of compounds, including this compound, for such applications.

Amphiphilic Assembly Research

The amphiphilic nature of this compound, with its hydrophobic lauryl group and the relatively more hydrophilic siloxane backbone, drives its self-assembly in polar media. This behavior leads to the formation of various ordered structures.

Research into multiheaded surfactants, characterized by multiple hydrophilic head groups attached to a hydrophobic core, reveals complex self-assembly behaviors leading to diverse nanoscale morphologies. acs.orgnih.gov These structures can include micelles (spherical, cylindrical) and vesicles, with transitions between these forms influenced by molecular design, concentration, and environmental conditions. rsc.org While the provided search results discuss the self-assembly of multiheaded cationic surfactants and giant surfactants with different head group chemistries, the underlying principles of how multiple hydrophilic moieties influence the aggregation behavior of a trisiloxane core are relevant. nih.govrsc.orgresearchgate.net Although specific studies on "multiheaded this compound surfactants" were not found, the broader research indicates that modifying the trisiloxane structure with multiple hydrophilic attachments would likely lead to complex and tunable self-assembly characteristics, potentially forming various aggregate structures depending on the molecular architecture and solution conditions. Simulation studies suggest that the number of charged head groups on a surfactant can impact its aggregation number and propensity for assembly. acs.org

A notable characteristic of many trisiloxane surfactants is their propensity to form bilayer aggregates in aqueous solutions, including vesicles, lamellar phases (Lα), and sponge phases (L3). researchgate.netasme.orgresearchgate.net This ability to form bilayer structures is considered a key factor contributing to phenomena like "superspreading" on hydrophobic surfaces. researchgate.netasme.orgresearchgate.net The mechanism is thought to involve the adsorption and "unzipping" of these bilayer aggregates at the interface, facilitating rapid spreading. researchgate.net Studies on siloxane-containing phospholipids (B1166683), which feature a trisiloxane moiety, have shown spontaneous formation of nearly monodisperse vesicles without the need for traditional extrusion methods. nih.gov These siloxane-containing lipids form bilayers with structural similarities to those formed by natural phospholipids, albeit with slightly larger molecular areas and volumes attributed to the trisiloxane group. nih.gov The formation of such bilayer structures is a fundamental self-assembly behavior of trisiloxane surfactants and is central to their performance in various applications.

Understanding the phase behavior and resulting microstructures in multicomponent systems involving water, trisiloxane surfactants, and silicone oils is crucial for designing formulations with desired properties. These systems can exhibit rich phase diagrams featuring microemulsions (Winsor types I, II, and III) and various liquid crystalline phases, including lamellar (Lα), hexagonal (H1), and cubic (I1, I3). acs.orgresearchgate.netacs.orgacs.org The specific phases and microstructures formed are highly dependent on variables such as the surfactant concentration, temperature, the nature and concentration of the silicone oil, and the structure of the trisiloxane surfactant, particularly the size and nature of its hydrophilic head group. acs.orgresearchgate.netacs.org For instance, increasing the size of the polyoxyethylene chain in trisiloxane ethoxylates can lead to the formation of higher curvature phases like hexagonal and cubic structures. researchgate.net The presence of silicone oil influences the temperature and composition ranges of these phases. acs.orgresearchgate.net Techniques like small-angle X-ray scattering (SAXS), polarized light microscopy, and cryo-transmission electron microscopy (cryo-TEM) are instrumental in characterizing these microstructures and elucidating the molecular arrangement within the different phases. acs.orgresearchgate.net While specific phase diagrams for this compound with water and silicone oil were not found, the extensive research on related trisiloxane surfactants provides a strong basis for predicting and understanding the complex phase behavior that this compound would likely exhibit in similar multicomponent systems.

Biocompatibility and Surface Engineering for Advanced Research Applications

The potential biocompatibility of silicone-based materials, including trisiloxane surfactants, makes them attractive for research applications in areas requiring interaction with biological systems or modification of surfaces for biomedical purposes. researchgate.nettandfonline.comtandfonline.com

Research has explored the synthesis and application of trisiloxane surfactants in surface engineering to impart desirable properties like enhanced hydrophilicity and reduced protein adsorption on biomaterial surfaces. tandfonline.comtandfonline.com For example, sugar-based trisiloxane surfactants have been successfully immobilized on polymer films, resulting in surfaces that resist protein fouling, a critical aspect for the performance of biomaterials in biological environments. tandfonline.comtandfonline.com The combination of natural, biocompatible moieties like sugars with the unique properties of the trisiloxane backbone offers a pathway to engineer surfaces with tailored interactions with biological components. tandfonline.comtandfonline.com While specific studies on the biocompatibility of this compound were not detailed in the search results, the general favorable biocompatibility profile of silicone surfactants and the demonstrated success in using trisiloxane derivatives for surface modification in biological contexts suggest potential research applications for this compound in this field. researchgate.netacs.orgtandfonline.comtandfonline.com

Surface Modification for Regulated Protein Adsorption and Cell Interactions

Trisiloxane compounds, characterized by their unique siloxane backbone and potential for various organic modifications, have garnered interest in materials science and interfacial engineering for their ability to modify surfaces. This modification can influence interactions with biological entities such as proteins and cells, which is crucial in developing biomaterials and controlling biological responses at interfaces. The amphiphilic nature of many trisiloxane derivatives allows them to adsorb at interfaces, altering surface properties like wettability and surface energy, which in turn affect protein adsorption and subsequent cell adhesion and behavior.

Controlling protein adsorption is a critical aspect of biomaterial design. Non-specific protein adsorption can lead to undesirable immune responses, blood clotting, or passivation of surfaces intended for specific cell interactions. Surface modification with appropriate compounds can create surfaces that resist protein fouling or promote the adsorption of specific proteins that encourage desired cellular responses, such as adhesion, proliferation, or differentiation nih.govnih.govnih.gov. Similarly, regulating cell interactions with material surfaces is fundamental for applications ranging from tissue engineering scaffolds to biosensors and medical implants. Surface properties directly influence cell attachment, spreading, and viability nih.gov.

Theoretical and Computational Investigations of Trisiloxane Compounds

Molecular Dynamics Simulation Studies

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into the dynamic behavior of systems containing trisiloxanes, particularly at interfaces and in solution.

MD simulations have been widely employed to investigate the exceptional wetting properties, often referred to as "superspreading," exhibited by some trisiloxane surfactants. These simulations help to understand how trisiloxane molecules arrange themselves at liquid-solid and liquid-air interfaces and how this arrangement facilitates rapid spreading of droplets on hydrophobic surfaces. Studies have explored the wetting of various surfaces, including methyl- and hydroxyl-terminated self-assembled monolayers (SAMs) and graphite (B72142) substrates, by trisiloxane-laden droplets mdpi.comrwth-aachen.de.

Simulations have revealed that the unique T-shaped structure of some trisiloxane surfactants, where a hydrophilic head group is attached to the central silicon atom of a hydrophobic trisiloxane chain, plays a crucial role in superspreading nih.gov. Unlike conventional linear surfactants that tend to form distinct monolayers at interfaces, trisiloxane superspreaders can promote the formation of a precursor film, potentially consisting of a surfactant bilayer, ahead of the spreading droplet's contact line nih.gov. This precursor film facilitates the ultra-rapid spreading observed experimentally rwth-aachen.derwth-aachen.de.

MD simulations allow for the visualization and analysis of molecular conformations and their dynamics at the contact line, providing a molecular picture of how the surfactant reduces interfacial tensions and drives the spreading process mdpi.comrwth-aachen.denih.gov. Challenges in accurately modeling dispersion interactions, which are long-ranged and significant in wetting phenomena, have been addressed through the development of specialized force fields and algorithms like the particle-particle particle-mesh method extended for dispersion interactions rwth-aachen.derwth-aachen.de.

The self-assembly of trisiloxane surfactants in aqueous solutions and their dynamic behavior at interfaces are also key areas explored by MD simulations. These studies investigate the formation of aggregates, such as micelles or surface aggregates, and how these structures influence interfacial properties like surface tension.

Simulations and experimental results suggest that trisiloxane surfactants with sufficiently long hydrophilic chains can form two-dimensional aggregates at the liquid-air interface above a critical concentration conicet.gov.arresearchgate.net. This aggregation behavior can be described by theoretical models, including reorientation or two-state models, where surfactant molecules exist in different states occupying varying surface areas conicet.gov.ar. The formation of these surface aggregates can influence the dynamic surface tension, leading to characteristic inflections in dynamic surface pressure curves conicet.gov.ar.

MD simulations provide insights into the adsorption kinetics and the arrangement of trisiloxane molecules at interfaces, highlighting how their molecular architecture affects their packing and interactions mdpi.comnih.govx-mol.net. For instance, the compact nature of the adsorbed trisiloxane hydrophobe has been observed in simulations mdpi.com. The ability of surfactants to adsorb rapidly and efficiently supply the expanding interface is crucial for dynamic processes like superspreading researchgate.netcore.ac.uk.

MD simulations are also valuable for understanding the interactions of trisiloxane compounds with other materials, particularly in the context of modifying surfaces or facilitating the dispersion of nanomaterials. Carbon nanotubes (CNTs), which tend to aggregate due to strong van der Waals forces, are a common example where surfactants, including trisiloxane-based ones, are used to improve dispersion stability acs.orgresearchgate.netoiccpress.com.

Simulations can model the adsorption of trisiloxane surfactants onto the surface of CNTs and the resulting interactions between surfactant-wrapped nanotubes acs.orgresearchgate.netacs.org. These studies help to elucidate the mechanisms by which surfactants debundle CNTs and maintain their dispersion in various media, such as aqueous solutions or polymer matrices researchgate.netoiccpress.commdpi.com. Factors like surfactant concentration, structure (e.g., branched vs. linear), and the presence of other components in the system can be investigated through MD simulations to optimize dispersion efficiency and stability acs.org. The simulations can reveal how the steric repulsion provided by the adsorbed surfactant molecules prevents the reaggregation of CNTs acs.org.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum Chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a complementary approach to MD simulations by focusing on the electronic structure and reactivity of molecules. DFT can accurately predict molecular properties, reaction pathways, and interaction energies.

DFT calculations are powerful tools for investigating the potential degradation pathways of trisiloxane compounds under various environmental conditions. Understanding how these molecules break down is essential for assessing their environmental fate and persistence.

Studies using DFT have explored the hydrolysis, oxidation, and reduction pathways of trisiloxane structures researchgate.netrsc.org. These calculations can determine the energy barriers and reaction free energies associated with different degradation routes, identifying the most probable decomposition mechanisms researchgate.netrsc.org. For example, computational studies on truncated trisiloxanes have indicated that the polydimethylsiloxane (B3030410) unit can play a significant role in hydrolysis and reduction, while oxidation may primarily involve the polyethylene (B3416737) glycol unit in ethoxylated trisiloxanes researchgate.netrsc.org.

DFT calculations can also be used to study the thermal decomposition of siloxanes by exploring different bond cleavage and rearrangement reactions researchgate.netrsc.org. By calculating the activation energies for these processes, researchers can gain insights into the thermal stability of trisiloxane compounds and the potential byproducts formed upon decomposition researchgate.netrsc.org. These computational analyses contribute to a better understanding of the persistence and transformation of trisiloxanes in the environment or under specific application conditions.

Quantum chemical calculations are fundamental to understanding the intrinsic molecular interactions and reactivity patterns of trisiloxane compounds. DFT can provide detailed information about the electronic distribution, bond strengths, and potential reaction sites within a molecule.

DFT is used to optimize molecular geometries, calculate bond lengths, and analyze the impact of different chemical environments or modifications on the molecular structure and properties mdpi.comresearchgate.net. By examining parameters such as frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors, researchers can predict a molecule's propensity to undergo certain reactions and understand the nature of its interactions with other molecules or surfaces researchgate.netmdpi.comrsc.orgmdpi.com.

Thermodynamic Modeling of Interfacial Processes

Theoretical and computational investigations play a crucial role in understanding the behavior of trisiloxane compounds, particularly their interactions at interfaces. These methods provide insights into the molecular mechanisms governing adsorption and aggregation, complementing experimental studies. Computational approaches, such as molecular dynamics simulations, can explore the links between molecular interactions in solution, aggregation, and interfacial behavior that impact performance in various applications, such as fire suppression formulations serdp-estcp.milsemanticscholar.org. Accurate force fields and increased computational capabilities have allowed for significant advances in understanding phenomena like superspreading at a molecular level semanticscholar.orgdntb.gov.ua.

The thermodynamic analysis of adsorption layers at liquid/fluid interfaces provides essential information, including the equation of state describing surface pressure as a function of surface layer composition and the adsorption isotherm, which relates the adsorption of each dissolved component to their bulk concentrations. From these, the surface tension (pressure) isotherm can be calculated and compared with experimental data researchgate.net.

Adsorption and Micellization Thermodynamics

The adsorption and micellization behavior of trisiloxane surfactants are key to their performance. Studies on trisiloxane polyether surfactants, such as 3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane (TS-EO12), have investigated surface properties at the water-air interface through surface tension measurements at various temperatures mdpi.comnih.govresearchgate.net. These studies reveal that the surface tension of trisiloxane surfactant aqueous solutions decreases with increasing surfactant concentration, similar to classical hydrocarbon surfactants mdpi.com. The surface tension can also depend strongly on temperature, increasing with decreasing temperature for some trisiloxane surfactants mdpi.comresearchgate.net. The minimal surface tension achieved can be quite low, around 21 mN/m, attributed to the unique molecular structure and the close packing of methyl groups at the interface in an "umbrella-like" configuration mdpi.commdpi.com.

The amount of surfactant adsorbed per unit area at the interface, the Gibbs surface excess concentration (ΓS), can be determined using the Gibbs adsorption equation based on equilibrium surface tension data mdpi.com. This allows for the determination of the standard Gibbs free energy of adsorption (ΔG°ads) at a given temperature mdpi.com. The tendency of trisiloxane surfactant molecules to adsorb at the water-air interface generally weakens with decreasing temperature mdpi.comnih.govresearchgate.netdntb.gov.ua.

Micellization, the formation of aggregates in bulk solution, is another critical aspect of surfactant behavior. Trisiloxane surfactants typically have a low critical micelle concentration (CMC) researchgate.netmdpi.com. The aggregation properties can be analyzed based on the solubilization properties of aggregates at different temperatures mdpi.comnih.govresearchgate.net. The thermodynamics of micellization can be studied using methods like surface tension measurements, allowing for the evaluation of thermodynamic parameters such as Gibbs energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization asianpubs.orgniscpr.res.in.

Research indicates that the tendency of trisiloxane surfactant molecules to form micelles also weakens with decreasing temperature mdpi.comnih.govresearchgate.netdntb.gov.ua. While some studies on other surfactant types suggest micellization can be endothermic with positive entropy changes indicating entropy-controlled processes niscpr.res.in, specific thermodynamic parameters for lauryl trisiloxane micellization require dedicated investigation. Studies on other organosilicone modified surfactants have evaluated these parameters over a temperature range, providing insights into the energetic favorability and spontaneity of micelle formation asianpubs.org.

The structure of the adsorbed layer at the water-air interface can change with temperature, influencing the surface tension of aqueous solutions mdpi.comnih.govresearchgate.net. The properties of the adsorbed monolayer are influenced by the structure and polymerization degree of the methylated siloxane hydrophobic moiety and the type and length of the polyether polar chain mdpi.com.

Computational studies, such as density functional theory (DFT) calculations, can investigate the degradation pathways of trimethylsiloxane surfactants, providing insights into their stability in aqueous solutions under various conditions, including hydrolysis, reduction, and oxidation rsc.org. While this relates to the long-term behavior, it underscores the role of computational methods in understanding the molecular fate of these compounds in different environments.

While specific detailed thermodynamic data tables for this compound were not extensively found in the search results limited to the allowed sources, studies on related trisiloxane surfactants provide a framework for understanding the thermodynamic principles involved in their interfacial behavior. The following table illustrates typical thermodynamic parameters studied for surfactant systems, which would be relevant for a detailed investigation of this compound.

| Thermodynamic Parameter | Symbol | Significance |

| Standard Gibbs Free Energy | ΔG° | Indicates spontaneity of the process |

| Standard Enthalpy | ΔH° | Represents heat absorbed or released |

| Standard Entropy | ΔS° | Measures the change in disorder or randomness |

| Critical Micelle Concentration | CMC | Concentration at which micelles begin to form |

| Surface Excess Concentration | ΓS | Amount of surfactant adsorbed per unit area |

| Minimum Area per Molecule | AS | Area occupied by a surfactant molecule at interface |

Detailed research findings on trisiloxane surfactants highlight the temperature dependence of adsorption and micellization, indicating that these processes are less favorable at lower temperatures mdpi.comnih.govresearchgate.netdntb.gov.ua. The unique structure of trisiloxanes contributes to their high surface activity and ability to significantly reduce surface tension mdpi.commdpi.com.

Mechanistic Studies of Interfacial and Molecular Phenomena in Trisiloxane Systems

Wetting and Spreading Kinetics

Trisiloxane surfactants are well-known for their ability to induce rapid and extensive spreading of aqueous solutions on hydrophobic surfaces, a phenomenon termed superspreading nasa.govresearchgate.netasme.orgresearchgate.netresearchgate.nettu-darmstadt.descispace.com. This superior wetting behavior, compared to traditional hydrocarbon surfactants, is attributed to their unique molecular structure, particularly the flexible trisiloxane backbone and the arrangement of methyl groups nasa.govnih.gov.

Studies on the spreading kinetics of trisiloxane surfactant solutions have shown that the process can involve different stages. Initially, inertial forces may dominate, followed by a viscous wetting stage influenced by the surfactant. For superspreading solutions, a distinct superspreading stage is observed, driven by surface tension gradients across the spreading droplet tu-darmstadt.descispace.com. The wetting area of superspreader solutions can increase linearly with time in the initial seconds, with the highest wetting velocity occurring at a critical surfactant concentration tu-darmstadt.descispace.com.

The mechanism of superspreading is complex and still under investigation, but it is believed to involve the rapid adsorption of surfactant molecules at the liquid-air and solid-liquid interfaces, significantly lowering interfacial tensions nasa.govresearchgate.netmdpi.com. The ability of trisiloxane surfactants to form specific aggregates, such as bilayers or vesicles, in solution is also considered crucial for superspreading researchgate.netasme.orgmdpi.comacs.org. These aggregates may play a role in transporting the surfactant to the spreading front and maintaining a low solid/aqueous tension nasa.govresearchgate.netasme.orgacs.org. The rate of spreading and the resulting film thickness can depend on factors such as surfactant concentration, the hydrophilicity of the polar chain, and the properties of the substrate researchgate.net.

Adsorption Layer Formation and Structural Characterization

The adsorption of trisiloxane surfactants at interfaces is a key aspect of their performance. Compared to hydrocarbon surfactants, trisiloxanes exhibit considerably higher surface activity, attributed to the trimethylsiloxy group on the Si-O-Si chain nih.govmdpi.com. At the air/solution interface, trisiloxane molecules can adsorb in an "umbrella-like" configuration, with the methyl groups closely packed and exposed, leading to very low surface tension values (around 21 mN/m) nih.govmdpi.com.

The structure of the adsorption layer can be influenced by temperature and surfactant concentration nih.govmdpi.comnih.govresearchgate.net. Studies using techniques like surface tension measurements and optical microscopy have provided insights into the formation and characteristics of these layers mdpi.comnih.govresearchgate.net. For instance, the tendency of trisiloxane surfactant molecules to adsorb at the water-air interface may weaken with decreasing temperature, and the structure of the adsorption layer can change with temperature nih.govmdpi.comnih.govresearchgate.net.

Atomic force microscopy (AFM) has been used to study the self-associating structures of nonionic trisiloxane surfactants at the solid-liquid interface on various substrates. These studies indicate that trisiloxane surfactants can form ordinary planar monolayers on hydrophobic surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) and octadecyltrichlorosilane (B89594) (OTS)-covered oxidized silicon acs.org. The surface aggregate structures observed at the solid-liquid interface often correlate with the bulk aggregate structures acs.org.

Influence of Molecular Architecture on Aggregation Behavior

The molecular architecture of trisiloxane surfactants, including the nature of terminal functional groups, the rigidity of spacer groups, and the presence of molecular unsaturation, significantly influences their aggregation behavior in aqueous solutions.

Effects of Terminal Functional Groups and Spacer Rigidity

The type of terminal functional groups attached to the trisiloxane backbone can impact surface activity and aggregation. For example, studies on "linear" trisiloxane surfactants with different terminal groups (CH₃-, ClCH₂-, and CF₃-) have shown that the surface activity can be enhanced by the presence of fluorinated terminal groups (CF₃-) compared to methyl or chloromethyl groups nih.govacs.org. This is attributed to the stronger intermolecular forces associated with the fluorinated group nih.govacs.org. The terminal groups can also influence how the surfactant molecules orient at the air/water interface nih.govacs.org.

The rigidity of spacer groups linking the siloxane backbone to hydrophilic heads can also affect aggregation behavior. While the provided search results primarily discuss the impact of spacer rigidity in the context of tetrasiloxane (B1260621) or hexameric surfactants, the principle is relevant to trisiloxane systems as well nih.govmdpi.comresearchgate.netacs.orgmcmaster.ca. Rigid spacers can influence the bending and entanglement of hydrophobic chains and impact the ability of surfactants to form various aggregates like spherical aggregates, vesicles, or micelles nih.govmdpi.comacs.org. The length of the spacer can also influence critical micelle concentration (CMC) and adsorption characteristics mdpi.comacs.org.

Impact of Molecular Unsaturation

The presence of unsaturation (e.g., vinyl or phenyl groups) within the hydrophobic siloxane chain of trisiloxane surfactants can affect their micellization behavior and intermolecular interactions acs.orgnih.govacs.org. Studies on cationic trisiloxane surfactants with phenyl or vinyl groups have shown that the critical micelle concentration (CMC) values are influenced by the hydrophobicity and steric hindrance introduced by these unsaturated groups acs.orgnih.govacs.org. For instance, the introduction of a phenyldimethylsiloxy unit can lead to a larger surface tension at the CMC, potentially due to π-π stacking interactions acs.orgnih.govacs.org. These surfactants can self-assemble into spherical aggregates in aqueous solutions acs.orgnih.govacs.org.

Hydrolytic Stability Mechanisms

The hydrolytic stability of trisiloxane surfactants is a critical factor for their performance and environmental persistence, particularly in aqueous formulations. The siloxane (Si-O-Si) bond is susceptible to hydrolysis, which can lead to the degradation of the surfactant structure and a decrease in its surface activity google.commdpi.comdigitellinc.com.

Influence of pH and Temperature on Hydrolysis Pathways

The hydrolysis rate of trisiloxane surfactants is strongly dependent on pH and temperature google.commdpi.comresearchgate.netnih.govqucosa.de. The Si-O-Si bond is sensitive to both acidic and alkaline conditions google.commdpi.com. Hydrolysis can occur through the rearrangement of the Si-O-Si bond, catalyzed by the presence of acids or bases mdpi.com.

Studies have shown that trisiloxane surfactants can hydrolyze faster at higher pH values (e.g., pH 9) compared to neutral pH (pH 7) researchgate.net. However, other research suggests sensitivity to low pH as well researchgate.netdigitellinc.com. The rate of hydrolysis increases with increasing temperature researchgate.netnih.govqucosa.de.

Under environmental conditions (e.g., pH 7, 25°C), the half-life of some trisiloxane surfactants due to hydrolysis alone can be several weeks researchgate.netnih.govqucosa.de. For example, a half-life of approximately 50 days at pH 7 and 25°C has been reported for a polyether trisiloxane surfactant researchgate.netnih.gov. Lower temperatures can significantly increase the half-life, with reported values between 151 and 289 days at 12°C and pH 7 qucosa.de.

The primary cause for the hydrolysis of trisiloxane is the nature of the Si atom, which is relatively large and easily polarized, possessing empty 3d orbitals that can participate in bonding. Additionally, the strong polarity of the Si-O bond makes it susceptible to reaction with protic acids, alkali metals, hydroxides, and water mdpi.com. The hydrolysis process involves the attack of water or hydroxide (B78521) ions on the silicon atom, leading to the cleavage of the Si-O-Si bond and the formation of silanol (B1196071) (Si-OH) groups vt.edu. Further condensation of these silanol groups can also occur vt.edu.

Efforts have been made to improve the hydrolytic stability of trisiloxane surfactants, for instance, by modifying the chemical structure or by adding stabilizing agents google.commdpi.comdigitellinc.com. The addition of a small amount of an immiscible hydrocarbon phase has been shown to enhance the stability of siloxane bonds at elevated temperatures and low pH, potentially by reducing the access of water to the Si-O-Si bond digitellinc.com.

Role of Molecular Rearrangement in Degradation Processes

The degradation of siloxane systems, including trisiloxanes like Lauryl trisiloxane, is a critical area of study due to their widespread use and potential environmental fate. Molecular rearrangement plays a significant role in these degradation pathways, leading to the formation of various products, often cyclic siloxanes. This process is influenced by several factors, including temperature, pH, and the presence of catalysts.

One prominent degradation mechanism in siloxanes involves the scission and reformation of siloxane bonds. This can occur in the presence of protic acids or nucleophiles. researchgate.net At elevated temperatures, uncatalyzed degradation can proceed via "backbiting" if silanol end-groups are present on the polymer chains. researchgate.net This backbiting mechanism involves an intramolecular reaction where a chain end attacks a silicon atom within the same chain, leading to the release of cyclic siloxane oligomers and a shortening of the parent chain. researchgate.netresearchgate.net

Studies on polydimethylsiloxane (B3030410) (PDMS), a related siloxane polymer, provide insights into these rearrangement processes. Thermal degradation of PDMS in an inert atmosphere or under vacuum results in depolymerization and the production of cyclic oligomers, with the trimer being the most abundant product, followed by decreasing amounts of tetramer, pentamer, hexamer, and higher oligomers. researchgate.netresearchgate.net This suggests a common molecular depolymerization mechanism for both linear and cyclic PDMS. researchgate.net

The formation of cyclic oligomers during thermal degradation is thought to involve a molecular mechanism occurring at lower degradation temperatures and during slow heating. researchgate.netresearchgate.net This process is facilitated by the flexibility of the siloxane chain, which favors the formation of loop conformations, and the involvement of empty silicon d-orbitals, which assist in the molecular splitting of oligomers. researchgate.netresearchgate.net It has been suggested that the formation of an intramolecular, cyclic transition state is a key step in this process, leading to siloxane bond rearrangement and the elimination of cyclic oligomers. researchgate.netresearchgate.net

Hydrolytic degradation is another important pathway for siloxanes, particularly in aqueous environments. Siloxane bonds are susceptible to hydrolysis due to the polarity of the silicon-oxygen bond and the electrophilic nature of the silicon atom. researchgate.netrsc.org Hydrolysis can be catalyzed by both acids and bases, with the rate strongly dependent on pH and temperature. researchgate.netdoria.fi Under acidic or basic conditions, the hydrolysis of trisiloxanes is expected to play a major role in their aqueous degradation. rsc.org This process can lead to the cleavage of Si-O bonds and the formation of silanol-functionalized species. researchgate.netwikipedia.org These silanol-terminated chains can then undergo structural rearrangement or backbiting reactions, potentially forming cyclic derivatives or free silanols. researchgate.net

Computational studies on the degradation pathways of trimethylsiloxane surfactants in aqueous solution have investigated hydrolysis, oxidation, and reduction. rsc.org Hydrolysis and reduction primarily target the polydimethylsiloxane unit, while oxidation occurs through hydrogen atom abstraction along the polyethylene (B3416737) glycol unit (in the case of polyether trisiloxanes). rsc.org The basic hydrolysis mechanism can involve the formation of a pentavalent coordination complex intermediate. rsc.org Acidic hydrolysis may preferentially attack the electrophilic Si-O bonds within the siloxane unit. rsc.org

While specific detailed research findings and data tables focusing solely on the molecular rearrangement during the degradation of this compound were not extensively found in the immediate search results, the principles observed for other trisiloxanes and PDMS regarding molecular rearrangement via backbiting and cyclic product formation are generally applicable to this compound as it shares the fundamental trisiloxane structure. The presence of the lauryl chain in this compound would influence its physical properties and potentially its degradation kinetics and environmental partitioning compared to simpler trisiloxanes or PDMS, but the core Si-O-Si bond degradation mechanisms involving rearrangement are expected to be similar.

The degradation of siloxane polymers can lead to a complex mixture of products, especially when covalent crosslinkers are present. researchgate.net The viscosity of fluids produced through PDMS degradation has been observed to be modified by adding chain-terminating groups, which can control the extent of cyclization. researchgate.net

Further detailed mechanistic studies, potentially employing computational methods like density functional theory (DFT) as seen in studies of trimethylsiloxane surfactants, would be valuable to fully elucidate the specific rearrangement pathways and kinetics for this compound under various environmental conditions. rsc.org

Data Tables:

| Degradation Process (Example: PDMS) | Conditions | Primary Degradation Products (Examples) | Notes |

| Thermal Degradation | Inert atmosphere/Vacuum, Elevated Temp. | Cyclic siloxane oligomers (trimer, tetramer, etc.) researchgate.netresearchgate.net | Abundance typically decreases with increasing ring size. researchgate.net |

| Hydrolytic Degradation | Acidic or Basic Aqueous Solution | Silanol-functionalized species, potentially cyclic siloxanes researchgate.netwikipedia.org | Rate is pH and temperature dependent. researchgate.netdoria.fi |

| Hydrolytic Degradation (Trisiloxane Surfactant) | Aqueous Solution, Acidic/Basic pH | Cleaved siloxane products, methylsiloxane-diol rsc.org | Formation of cyclic compounds is a possibility. rsc.org |

Note: This table presents examples based on studies of related siloxanes, illustrating the types of products formed via degradation pathways that can involve molecular rearrangement.

Analytical Chemistry Methodologies for Trisiloxane Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and identifying functional groups within trisiloxane compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of trisiloxane compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms.